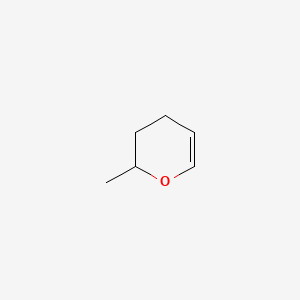
2-Methyl-3,4-dihydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocycles known as pyrans. It is a six-membered ring containing one oxygen atom and a double bond. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions have been employed to prepare diverse derivatives of 3,4-dihydro-2H-pyrans .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The dehydration of tetrahydrofurfuryl alcohol remains a widely used method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include tetrahydropyran derivatives, lactones, and various substituted pyrans .
Applications De Recherche Scientifique
2-Methyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The compound forms tetrahydropyranyl ethers, which protect alcohols from various reactions and can be removed by acidic hydrolysis.
Medicine: The compound is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran primarily involves its role as a protecting group in organic synthesis. When used to protect alcohols, the compound reacts with the alcohol to form a tetrahydropyranyl ether. This protects the alcohol from various reactions, and the protecting group can be removed by acidic hydrolysis, regenerating the free alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: This compound is structurally similar but lacks the methyl group at the 2-position.
Tetrahydropyran: A fully saturated analog of 2-Methyl-3,4-dihydro-2H-pyran, used similarly as a protecting group.
2,3-Dihydro-4H-pyran: An isomer with the double bond in a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its reactivity and the stability of the products formed. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
27156-32-7 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3 |
Clé InChI |
YTJGCGBAGAZNLA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
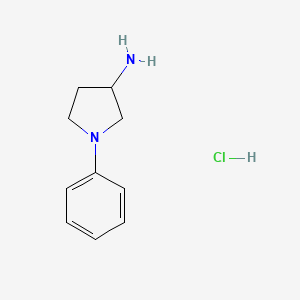
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
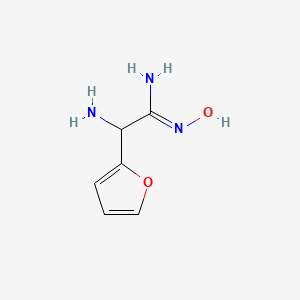
![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)

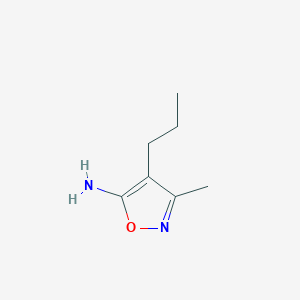
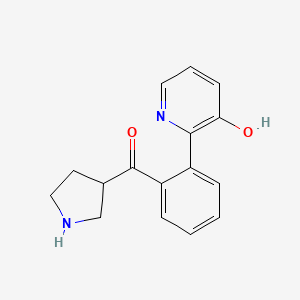
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)


